2,3-Difluorobenzylamine
Overview
Description
2,3-Difluorobenzylamine is an organic compound with the molecular formula C7H7F2N. It is a colorless to pale yellow liquid that is sensitive to air and moisture. This compound is characterized by the presence of two fluorine atoms attached to the benzene ring and an amine group attached to the benzyl position. It is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Difluorobenzylamine can be synthesized through several methods. One common method involves the reduction of 2,3-difluorobenzonitrile using hydrogen and a catalyst such as Raney nickel. The reaction is typically carried out in a solvent like 2-propanol at elevated temperatures and pressures . Another method involves the use of nitrile oxidoreductase enzymes to reduce 2,3-difluorobenzonitrile to this compound under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,3-difluorobenzonitrile. This process is scalable and can be optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorobenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form difluorobenzyl alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with catalysts like palladium on carbon or Raney nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of difluorobenzonitriles or difluorobenzaldehydes.
Reduction: Formation of difluorobenzyl alcohols.
Substitution: Formation of N-substituted difluorobenzyl derivatives.
Scientific Research Applications
2,3-Difluorobenzylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-difluorobenzylamine involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. It can inhibit specific enzymes or receptors, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is interacting with .
Comparison with Similar Compounds
- 2,4-Difluorobenzylamine
- 3,4-Difluorobenzylamine
- 2,6-Difluorobenzylamine
Comparison: 2,3-Difluorobenzylamine is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to 2,4-difluorobenzylamine and 3,4-difluorobenzylamine, the 2,3-isomer has different electronic and steric properties, leading to variations in its reactivity and interactions with biological targets. This makes this compound particularly valuable in applications where specific reactivity and selectivity are required .
Properties
IUPAC Name |
(2,3-difluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZUCDHZOHSBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371719 | |
Record name | 2,3-Difluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72235-51-9 | |
Record name | 2,3-Difluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Difluorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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